Bombinin H1
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Bombinin H1 can be synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The synthesis involves the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the peptide is complete.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound involves large-scale SPPS, which is automated to increase efficiency and yield. The process is optimized to ensure high purity and consistency of the peptide .
Chemical Reactions Analysis
Types of Reactions
Bombinin H1 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the peptide’s methionine residues, affecting its activity.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with enhanced properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or performic acid for oxidation reactions.
Reducing Agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) for reduction reactions.
Substitution Reagents: Amino acid derivatives for substitution reactions.
Major Products Formed
Oxidized Peptides: Modified peptides with altered methionine residues.
Reduced Peptides: Peptides with free thiol groups.
Substituted Peptides: Analog peptides with enhanced antimicrobial activity.
Scientific Research Applications
Bombinin H1 has a wide range of scientific research applications:
Mechanism of Action
Bombinin H1 exerts its antimicrobial effects by interacting with microbial cell membranes. The peptide adopts an α-helical structure in membrane-mimicking environments, allowing it to insert into and disrupt the membrane . This disruption leads to cell lysis and death. The molecular targets include the lipid components of the microbial membrane, and the pathways involved are related to membrane permeabilization and disruption .
Comparison with Similar Compounds
Bombinin H1 is unique among antimicrobial peptides due to its specific amino acid sequence and structure. Similar compounds include:
Bombinin: Another peptide from the same family with similar antimicrobial properties.
Maximin: A peptide from Bombina maxima with potent antimicrobial and cytotoxic activities.
Melittin: A peptide from bee venom with strong antimicrobial activity but higher cytotoxicity.
This compound stands out due to its selective antimicrobial activity and lower cytotoxicity compared to other peptides like melittin .
Properties
Molecular Formula |
C90H163N23O21S |
---|---|
Molecular Weight |
1935.5 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-1-[2-[[(2S,3S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C90H163N23O21S/c1-21-53(16)71(93)87(131)112-75(55(18)23-3)89(133)99-45-70(119)113-35-28-31-65(113)86(130)110-73(52(14)15)90(134)108-61(38-48(6)7)79(123)97-43-68(117)101-59(32-36-135-20)82(126)109-72(51(12)13)88(132)98-44-69(118)103-64(46-114)85(129)100-56(19)77(121)106-60(37-47(4)5)78(122)96-41-66(115)95-42-67(116)102-62(39-49(8)9)83(127)107-63(40-50(10)11)84(128)105-57(29-24-26-33-91)80(124)104-58(30-25-27-34-92)81(125)111-74(76(94)120)54(17)22-2/h47-65,71-75,114H,21-46,91-93H2,1-20H3,(H2,94,120)(H,95,115)(H,96,122)(H,97,123)(H,98,132)(H,99,133)(H,100,129)(H,101,117)(H,102,116)(H,103,118)(H,104,124)(H,105,128)(H,106,121)(H,107,127)(H,108,134)(H,109,126)(H,110,130)(H,111,125)(H,112,131)/t53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,71-,72-,73-,74-,75-/m0/s1 |
InChI Key |
HOZAACHZLLSLOP-QQDHFEEJSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCSC)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCSC)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)N)N |
Origin of Product |
United States |
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